Regioisomeric Lipophilicity Comparison: 3-(2-Hydroxyethyl) vs. 4-(2-Hydroxyethyl) N-Boc-Piperidine
The target compound exhibits a predicted LogP (octanol-water partition coefficient) of 1.25, substantially lower than the 1.95 LogP of its 4-substituted regioisomer, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0) . This 0.70 log unit difference corresponds to an approximately 5-fold difference in lipophilicity, which directly influences aqueous solubility and passive membrane permeability.
| Evidence Dimension | Predicted LogP (ACD/Labs) |
|---|---|
| Target Compound Data | 1.25 |
| Comparator Or Baseline | tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0): 1.95 |
| Quantified Difference | ΔLogP = 0.70 (target more hydrophilic) |
| Conditions | Computed LogP using ACD/Labs algorithm. |
Why This Matters
The lower LogP of the 3-substituted compound favors aqueous solubility, which can be critical for biological assay compatibility and for achieving high conversion in aqueous-phase coupling reactions.
